Cas no 1567987-64-7 ((2R)-2-(2-fluoro-6-methoxyphenyl)oxirane)

(2R)-2-(2-Fluoro-6-methoxyphenyl)oxirane is a chiral epoxide derivative characterized by its stereospecific (R)-configuration and functionalized aromatic ring. The presence of a fluorine atom at the ortho position and a methoxy group at the para position relative to the oxirane ring enhances its reactivity and selectivity in synthetic applications. This compound is particularly valuable in asymmetric synthesis, serving as a versatile intermediate for the construction of complex molecules, including pharmaceuticals and agrochemicals. Its rigid oxirane structure and electron-withdrawing fluorine substituent contribute to its stability and controlled reactivity under various conditions. The compound’s high enantiopurity makes it suitable for precision-driven organic transformations.
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane structure
1567987-64-7 structure
Product name:(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
CAS No:1567987-64-7
MF:C9H9FO2
MW:168.164966344833
CID:6021461
PubChem ID:104233929

(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
    • EN300-1842683
    • 1567987-64-7
    • Inchi: 1S/C9H9FO2/c1-11-7-4-2-3-6(10)9(7)8-5-12-8/h2-4,8H,5H2,1H3/t8-/m0/s1
    • InChI Key: FYBQZPJZRBQOQZ-QMMMGPOBSA-N
    • SMILES: FC1=CC=CC(=C1[C@@H]1CO1)OC

Computed Properties

  • Exact Mass: 168.05865769g/mol
  • Monoisotopic Mass: 168.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.8Ų
  • XLogP3: 1.5

(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1842683-10g
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
1567987-64-7
10g
$3929.0 2023-09-19
Enamine
EN300-1842683-5g
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
1567987-64-7
5g
$2650.0 2023-09-19
Enamine
EN300-1842683-0.1g
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
1567987-64-7
0.1g
$804.0 2023-09-19
Enamine
EN300-1842683-0.25g
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
1567987-64-7
0.25g
$840.0 2023-09-19
Enamine
EN300-1842683-0.5g
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
1567987-64-7
0.5g
$877.0 2023-09-19
Enamine
EN300-1842683-1.0g
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
1567987-64-7
1g
$0.0 2023-05-26
Enamine
EN300-1842683-1g
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
1567987-64-7
1g
$914.0 2023-09-19
Enamine
EN300-1842683-0.05g
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
1567987-64-7
0.05g
$768.0 2023-09-19
Enamine
EN300-1842683-2.5g
(2R)-2-(2-fluoro-6-methoxyphenyl)oxirane
1567987-64-7
2.5g
$1791.0 2023-09-19

Additional information on (2R)-2-(2-fluoro-6-methoxyphenyl)oxirane

Recent Advances in the Study of (2R)-2-(2-fluoro-6-methoxyphenyl)oxirane (CAS: 1567987-64-7) and Its Applications in Chemical Biology and Medicine

The compound (2R)-2-(2-fluoro-6-methoxyphenyl)oxirane (CAS: 1567987-64-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its chiral center and fluorine substitution, has been the subject of several cutting-edge studies aimed at exploring its synthetic utility, biological activity, and mechanism of action. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent synthetic efforts have focused on optimizing the enantioselective preparation of (2R)-2-(2-fluoro-6-methoxyphenyl)oxirane, with particular emphasis on catalytic asymmetric epoxidation methods. A 2023 study published in the Journal of Organic Chemistry demonstrated an improved Jacobsen-Katsuki-type catalyst system that achieved >98% enantiomeric excess for this compound, addressing previous challenges in stereochemical control. The synthetic accessibility of this building block has enabled its broader application in medicinal chemistry campaigns, particularly as a key intermediate for the construction of more complex bioactive molecules.

In pharmacological investigations, (2R)-2-(2-fluoro-6-methoxyphenyl)oxirane has shown promising activity as a covalent inhibitor of certain protein targets. Research published in ACS Chemical Biology (2024) revealed that this compound selectively modifies cysteine residues in the active site of inflammatory mediators, particularly interleukin-1β converting enzyme (ICE). The fluorine substitution at the ortho position was found to significantly enhance target engagement through a combination of electronic and steric effects, while the epoxide moiety serves as the reactive warhead. These findings suggest potential applications in developing anti-inflammatory therapeutics.

Structural biology studies utilizing X-ray crystallography have provided atomic-level insights into the interaction between (2R)-2-(2-fluoro-6-methoxyphenyl)oxirane and its biological targets. A recent Nature Communications paper (2024) reported the crystal structure of this compound bound to its protein target, revealing how the methoxy group participates in crucial hydrogen bonding interactions while the fluorine atom modulates the electron density of the aromatic ring, affecting the compound's binding affinity and selectivity. These structural insights are guiding the rational design of next-generation derivatives with improved pharmacological properties.

The metabolic stability and pharmacokinetic profile of (2R)-2-(2-fluoro-6-methoxyphenyl)oxirane have been evaluated in preclinical models, with results indicating favorable characteristics for drug development. Studies conducted in 2024 demonstrated that the compound maintains stability in plasma and shows good membrane permeability in Caco-2 cell assays. The presence of the fluorine atom was shown to retard oxidative metabolism by cytochrome P450 enzymes, potentially leading to improved in vivo half-life compared to non-fluorinated analogs.

Emerging applications of this compound extend beyond traditional small-molecule drug development. Recent work published in Bioconjugate Chemistry (2024) has explored its use as a versatile handle for bioconjugation, taking advantage of the epoxide's reactivity with nucleophiles in biological systems. This approach has enabled the development of antibody-drug conjugates and other targeted therapeutics, showcasing the compound's versatility in modern drug discovery paradigms.

In conclusion, (2R)-2-(2-fluoro-6-methoxyphenyl)oxirane (CAS: 1567987-64-7) represents a valuable chemical entity with diverse applications in chemical biology and medicinal chemistry. Recent advances in its synthesis, mechanistic understanding, and therapeutic potential position this compound as a promising candidate for further development. Ongoing research continues to uncover new dimensions of its utility, suggesting that this molecule will remain an important focus of investigation in the coming years. Future directions likely include the exploration of its applications in targeted protein degradation and as a building block for novel chemical probes.

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